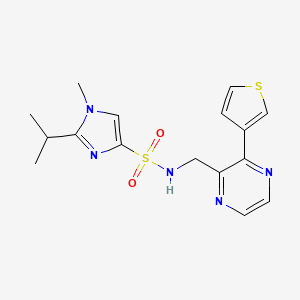

2-isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-methyl-2-propan-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S2/c1-11(2)16-20-14(9-21(16)3)25(22,23)19-8-13-15(18-6-5-17-13)12-4-7-24-10-12/h4-7,9-11,19H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKBAMOUKXYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2S |

| Molecular Weight | 304.36 g/mol |

| IUPAC Name | 2-Isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide |

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

Antiviral Potential

The compound's structure suggests potential antiviral activity. Research on similar pyrazine derivatives has demonstrated their ability to inhibit viral replication in vitro. For example, certain pyrazine-based compounds have shown efficacy against hepatitis C virus (HCV) by targeting the NS5B polymerase . The inclusion of thiophene and imidazole rings may enhance this activity through synergistic effects.

Anti-inflammatory Effects

Compounds with imidazole structures have also been studied for their anti-inflammatory properties. A related study highlighted the anti-inflammatory effects of imidazole derivatives in models of acute inflammation, showing a reduction in pro-inflammatory cytokines . The sulfonamide group may contribute to this effect by modulating nitric oxide synthase (iNOS) activity and cyclooxygenase (COX) pathways.

The biological activity of 2-isopropyl-1-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide portion likely acts as a competitive inhibitor for enzymes involved in folate synthesis.

- Receptor Modulation : Imidazole derivatives often interact with various receptors, potentially modulating inflammatory responses.

- Nucleotide Synthesis Interference : The pyrazine ring may interfere with nucleotide synthesis pathways critical for viral replication.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of imidazole derivatives against clinical isolates. The results indicated that compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens .

Study 2: Antiviral Activity Against HCV

Research on pyrazine derivatives showed that certain compounds inhibited HCV replication with IC50 values below 10 µM. This suggests that structural modifications, such as those present in our compound, could enhance antiviral potency .

Study 3: Anti-inflammatory Properties

In a model of carrageenan-induced paw edema in rats, imidazole-containing compounds significantly reduced edema formation compared to controls, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffolds. Below is a comparative analysis with key derivatives from recent literature:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings :

Sulfonamide Derivatives :

- The target compound and N-[1-[(3-Methylphenyl)methyl]-1H-pyrazol-3-yl]-2-thiophenesulfonamide both feature sulfonamide linkers and thiophene groups. However, the pyrazine-imidazole system in the target may offer superior binding affinity in enzyme pockets compared to the pyrazole analog, as pyrazine’s nitrogen atoms facilitate hydrogen bonding .

- The trifluoromethyl group in compound 41 enhances electronegativity and metabolic resistance compared to the target’s isopropyl group, which may improve bioavailability in aqueous environments .

Aromatic Systems: The thiophene-pyrazine combination in the target compound is distinct from the trifluoromethyl pyridine in 41 or the furan in N-(2-furylmethyl)-3-{[2-(4-methylphenoxy)acetyl]amino}benzamide. Thiophene’s sulfur atom could contribute to redox activity or metal chelation, whereas pyridine/furan systems prioritize steric and electronic effects .

Synthetic Complexity :

- Compound 41 was synthesized with a 35% yield using a coupling reaction between a modified imidazole and pyrrole precursor, as confirmed by $^1$H NMR (DMSO-$d_6$, δ 11.55 ppm for NH signals) . The target compound’s synthesis would likely require multi-step functionalization of the imidazole and pyrazine rings, posing challenges in regioselectivity.

Research Implications and Limitations

- Structural Insights : Crystallographic data for the target compound are absent in the provided evidence. Tools like SHELXL () could resolve its 3D conformation and intermolecular interactions, critical for structure-activity relationship (SAR) studies.

- Biological Data Gap: While analogs like 41 and N-(2-furylmethyl)-3-{[2-(4-methylphenoxy)acetyl]amino}benzamide have documented bioactivity, the target compound’s pharmacological profile remains uncharacterized.

- Computational Predictions : Molecular docking studies could compare the target’s binding modes with similar sulfonamides, leveraging its unique pyrazine-thiophene motif.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, sulfonamide formation via nucleophilic substitution (e.g., using intermediates like 1-(2-methyl-1H-imidazol-4-yl)ethan-1-amine and activated sulfonyl chlorides). Key steps include:

- Solvent Selection: Polar aprotic solvents like DMF (as in ) enhance reactivity .

- Base Use: K₂CO₃ (1.2 eq.) facilitates deprotonation and improves coupling efficiency .

- Purification: Column chromatography or recrystallization achieves >98% purity (e.g., HPLC validation in ) .

Optimization Strategy:

Apply Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent ratios). For instance, a fractional factorial design can reduce trials while identifying critical parameters (e.g., reaction time and catalyst loading) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes rate without side products |

| Equivalents of Base | 1.1–1.3 eq. | Balances activation vs. decomposition |

| Stirring Time | 12–18 hours | Ensures complete conversion |

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- ¹H NMR: Assign peaks to confirm substituent positions (e.g., δ 11.55 ppm for imidazole NH in ) .

- LCMS/HRMS: Validate molecular weight (e.g., ESIMS m/z: 392.2 in ) .

- HPLC: Quantify purity (>98% achieved in using C18 columns and gradient elution) .

- Elemental Analysis: Verify stoichiometry (not explicitly mentioned but inferred from synthesis protocols).

Advanced Tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems.

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Integrate quantum mechanical calculations and machine learning (ML) to predict reactivity and bioactivity:

- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., ICReDD’s workflow in ) .

- Docking Studies: Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis.

- ML Models: Train on existing SAR data to predict solubility or metabolic stability.

Case Study: Replace the thiophene moiety () with furan or pyridine analogs () and compute binding affinity changes .

Q. How should researchers apply statistical experimental design (DoE) to study substituent effects on bioactivity?

Methodological Answer: Use a central composite design or Box-Behnken model to systematically vary substituents (e.g., thiophene vs. pyridine) and measure responses (e.g., IC₅₀, solubility):

- Factors: Substituent type, position, steric bulk.

- Responses: Bioactivity (enzyme inhibition), solubility (logP), stability (t₁/₂ in PBS).

Example Workflow:

Synthesize 10–15 analogs (inspired by ’s imidazole derivatives) .

Fit data to a response surface model to identify optimal substituents.

Validate predictions with in vitro assays.

Q. How to resolve contradictions in solubility data reported across studies?

Methodological Answer: Discrepancies often arise from solvent choice, pH, or purity. Address via:

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and shake-flask methods.

- Purity Validation: Re-test batches with conflicting data using HPLC (’s 98.67% threshold) .

- Statistical Analysis: Apply ANOVA to isolate variables (e.g., temperature, solvent polarity).

| Study | Solubility (mg/mL) | Conditions | Purity |

|---|---|---|---|

| A | 0.15 | pH 7.4, 25°C | 95% |

| B | 0.32 | pH 6.8, 37°C | 98% |

Q. What strategies mitigate instability in sulfonamide-containing compounds during long-term storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon (prevents hydrolysis) .

- Excipient Screening: Test stabilizers (e.g., trehalose) via accelerated stability studies (40°C/75% RH for 6 months).

- Degradation Pathway Analysis: Use LC-MS to identify hydrolysis byproducts (e.g., cleavage at the sulfonamide bond).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.